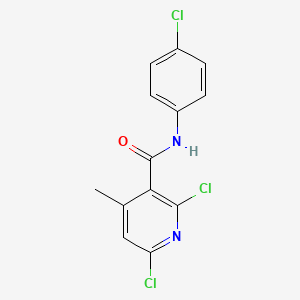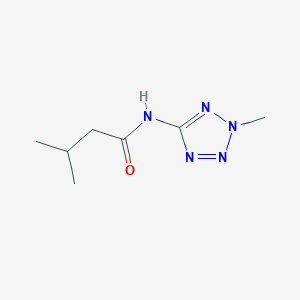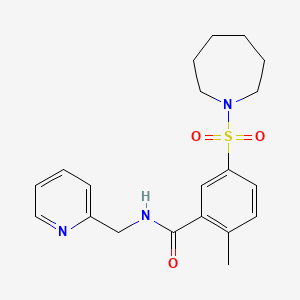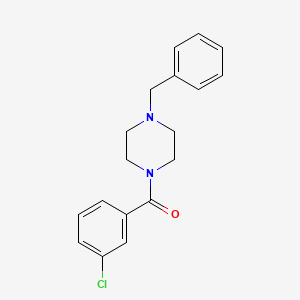
2,6-dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H10Cl3NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple chlorine atoms and a pyridine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide typically involves the reaction of 2,6-dichloropyridine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
2,6-Dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
2,6-Dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,6-dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide: This compound shares structural similarities with 2,6-dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide and is used in similar applications.
Diclofenac: A well-known nonsteroidal anti-inflammatory drug that shares some structural features with the compound .
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and a pyridine ring, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2,6-dichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c1-7-6-10(15)18-12(16)11(7)13(19)17-9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEMTVOAWATTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5609042.png)
![N-(2-CHLOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5609045.png)
![N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B5609058.png)


![12-phenyl-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione](/img/structure/B5609083.png)
![4-fluoro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5609098.png)
![methyl 3-({4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)azepane-1-carboxylate](/img/structure/B5609101.png)
![[1-(3-morpholin-4-ylbenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5609113.png)
![4-(4-Methylpiperazin-1-yl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5609129.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5609131.png)


![2-methyl-4-(5-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B5609138.png)
